molecular formula C11H16N2 B1371390 5-Methyl-2-(piperidin-4-yl)pyridine

5-Methyl-2-(piperidin-4-yl)pyridine

Cat. No.: B1371390
M. Wt: 176.26 g/mol
InChI Key: LVSCTTDQRVNYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(piperidin-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 5-position and a piperidin-4-yl group at the 2-position. This structure combines the aromaticity of pyridine with the conformational flexibility and basicity of the piperidine ring, making it a versatile scaffold in medicinal chemistry and drug design. The compound’s synthesis, as reported in a 2021 study, involves nucleophilic aromatic amination mediated by alkali metal hydrides, yielding 86% efficiency for the analogous 5-methyl-2-(piperidin-1-yl)pyridine .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

5-methyl-2-piperidin-4-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3

InChI Key

LVSCTTDQRVNYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Pyridine + Heterocycle) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
5-Methyl-2-(piperidin-4-yl)pyridine 5-CH₃, 2-(piperidin-4-yl) C₁₁H₁₆N₂ 176.26 Potential CNS activity (inferred)
5-Methyl-2-(piperidin-1-yl)pyridine 5-CH₃, 2-(piperidin-1-yl) C₁₁H₁₆N₂ 176.26 86% synthesis yield; pale yellow oil
5-Methyl-2-(p-tolyl)pyridine 5-CH₃, 2-(4-methylphenyl) C₁₃H₁₃N 183.25 Solid (95% purity); lab use
5-Bromo-2-(piperidin-4-yl)pyridine 5-Br, 2-(piperidin-4-yl) C₁₀H₁₃BrN₂ 257.13 Increased lipophilicity; drug lead
5-Methyl-2-(piperidin-4-yloxy)pyridine HCl 5-CH₃, 2-(piperidin-4-yloxy) C₁₁H₁₆N₂O·HCl 236.72 Hydrochloride salt; enhanced solubility

Key Observations :

  • Piperidine Position: The substitution at piperidin-4-yl (vs. For example, Au(III) complexes with 2-arylpyridines demonstrate that substituent positions modulate metal-chelation properties .
  • Substituent Effects : Bromine at the 5-position (as in 5-bromo-2-(piperidin-4-yl)pyridine) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • Salt Forms : Hydrochloride derivatives (e.g., 5-methyl-2-(piperidin-4-yloxy)pyridine HCl) improve solubility, critical for pharmaceutical formulations .

Key Findings :

  • AChE Inhibition: Pyridine-piperidine hybrids, such as those derived from donepezil, exhibit potent AChE inhibition (IC₅₀ ~20 nM) and Aβ aggregation suppression (72.4% inhibition at 20 μM) .
  • Metal Chelation : Derivatives like 5-carboxy-2-(4-carboxyphenyl)pyridine form stable complexes with transition metals (e.g., Au(III)), enabling applications in oncology .

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